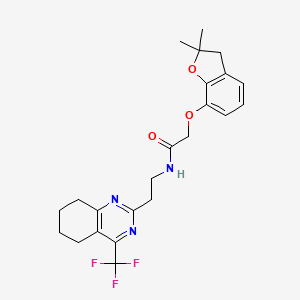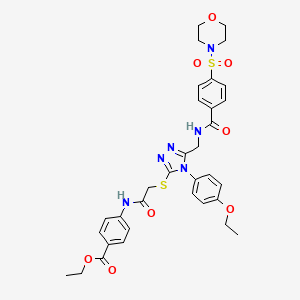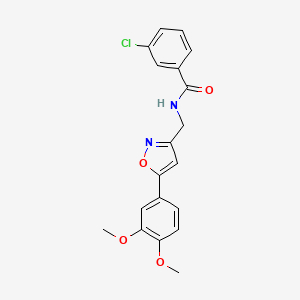![molecular formula C15H24BrO4P B2879906 dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate CAS No. 373619-00-2](/img/structure/B2879906.png)
dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a bromophenyl group attached to a dibutoxyphosphorylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromophenyl derivatives with dibutoxyphosphoryl reagents. One common method involves the use of 4-bromophenylacetic acid, which undergoes esterification and subsequent phosphorylation to yield the desired compound . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are designed to ensure high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is used as a precursor for the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new materials and catalysts.
Biology
Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, offering possibilities for drug development .
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Exhibits antimicrobial and antioxidant activities.
4-Bromofentanyl: An opioid analgesic with significant potency.
Uniqueness
dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is unique due to its combination of a bromophenyl group and a dibutoxyphosphorylmethanol moiety. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds. Its versatility in various applications, from chemical synthesis to biological research, highlights its significance in scientific and industrial fields.
Properties
IUPAC Name |
(4-bromophenyl)-dibutoxyphosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrO4P/c1-3-5-11-19-21(18,20-12-6-4-2)15(17)13-7-9-14(16)10-8-13/h7-10,15,17H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADVMYIWWOSWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=C(C=C1)Br)O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2879827.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/new.no-structure.jpg)
![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)
![N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2879836.png)

![N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)
![1-(4-benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2879841.png)
![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

